2-Fluorooctane

Physicochemical profiling Distillation cut-point prediction Halogen-dependent volatility

2-Fluorooctane (CAS 407-95-4) is a secondary alkyl fluoride (C₈H₁₇F, MW 132.22 g/mol) in which a single fluorine substituent is positioned at the C2 carbon of an n-octane backbone. This regiochemistry creates a chiral center, meaning the commercial racemate (±)-2-fluorooctane can be resolved into (R)- and (S)-enantiomers.

Molecular Formula C8H17F
Molecular Weight 132.22 g/mol
CAS No. 407-95-4
Cat. No. B15492615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorooctane
CAS407-95-4
Molecular FormulaC8H17F
Molecular Weight132.22 g/mol
Structural Identifiers
SMILESCCCCCCC(C)F
InChIInChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3
InChIKeyTVJHFQWCMCKELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorooctane (CAS 407-95-4): Procurement-Grade Physicochemical Baseline for a Chiral Secondary Alkyl Fluoride


2-Fluorooctane (CAS 407-95-4) is a secondary alkyl fluoride (C₈H₁₇F, MW 132.22 g/mol) in which a single fluorine substituent is positioned at the C2 carbon of an n-octane backbone . This regiochemistry creates a chiral center, meaning the commercial racemate (±)-2-fluorooctane can be resolved into (R)- and (S)-enantiomers . The compound is typically supplied as a colorless liquid with ≥95% purity and a boiling point of approximately 136–139 °C at atmospheric pressure . Its physicochemical profile—moderate hydrophobicity (predicted log P ~4.05), significant vapor pressure (~9.1 mmHg at 25 °C), and the distinctive spectroscopic handle provided by the C–F bond—makes it a tractable model substrate for studying fluorination methodology, stereochemical outcome, and the physicochemical consequences of single-site fluorine introduction into a hydrocarbon scaffold .

Why 2-Fluorooctane Cannot Be Generically Substituted by Other 2-Halooctanes or 1-Fluorooctane in Research and Industrial Workflows


Although 2-fluorooctane shares an octane backbone with its 2-chloro, 2-bromo, and 2-iodo congeners, and an identical molecular formula with its regioisomer 1-fluorooctane, the position of the fluorine atom and the identity of the halogen create fundamentally different physicochemical profiles that preclude simple interchange. Moving the fluorine from C2 to C1 raises the boiling point by ~5 °C and increases liquid density by ~2%, altering both distillation cut points and phase-behavior expectations . Replacing fluorine with progressively heavier halogens (Cl → Br → I) increases the boiling point by 35–75 °C, inflates density by 8–65%, and drops vapor pressure by up to an order of magnitude . These differences directly affect purification strategy, volatility-dependent applications, and environmental partitioning estimates. Moreover, only the 2-fluoro positional isomer possesses a chiral center, making it uniquely suited for studies requiring enantiomeric discrimination—a capability completely absent in the achiral 1-fluorooctane or in perfluorooctane .

Quantitative Differentiation of 2-Fluorooctane: Physicochemical, Chiral Selectivity, and Synthetic Yield Evidence Against Closest Comparators


2-Fluorooctane vs. 2-Halooctanes: Boiling Point and Density as Determinants of Purification Strategy

The boiling point of 2-fluorooctane (136.5 °C predicted; 139 °C experimental) is dramatically lower than that of any other 2-halooctane, enabling gentler distillation conditions and reduced thermal degradation risk during purification . Moving from fluorine to chlorine increases the boiling point by ~34 °C; to bromine by ~53 °C; and to iodine by ~65–86 °C . Concurrently, liquid density rises from ~0.8 g/cm³ (F) to 0.866 (Cl), 1.1 (Br), and 1.325 (I), which affects phase separation behavior in aqueous workups . These quantitative gaps mean that equipment settings, solvent choices, and safety margins optimized for 2-fluorooctane cannot be transferred to any heavier 2-halooctane without substantial re-validation.

Physicochemical profiling Distillation cut-point prediction Halogen-dependent volatility

2-Fluorooctane vs. 1-Fluorooctane and Octane: Vapor Pressure Differentiation for Headspace and Volatility-Controlled Applications

The vapor pressure of 2-fluorooctane (9.1 mmHg at 25 °C) sits between that of its non-fluorinated parent octane (14.2 mmHg) and the primary isomer 1-fluorooctane (5.9–7.1 mmHg) . This ranking (octane > 2-fluorooctane > 1-fluorooctane) demonstrates that moving the fluorine from the terminal to the internal position increases vapor pressure by approximately 28–54% relative to 1-fluorooctane, while fluorination at either position suppresses vapor pressure by ~36–57% compared with octane itself. For experimental designs that depend on headspace concentration—such as gas chromatography method development, vapor-phase reactions, or volatility-based separations—this intermediate volatility of 2-fluorooctane may offer a more favorable balance between detectability and controlled evaporation than either comparator.

Vapor pressure Headspace analysis Volatility ranking

Chiral Discrimination: 2-Fluorooctane as a Probe for Enantioselective GC and Enzymatic Resolution Studies

Unlike achiral 1-fluorooctane or perfluorooctane, 2-fluorooctane is chiral at C2, giving rise to separable (R)- and (S)-enantiomers . This property has been exploited in at least two quantitatively characterized contexts: (i) 2-fluorooctane enantiomers have been baseline-resolved by chiral GC on a Chirasil-DEX CB column, providing a platform for determining enantiomeric excess in synthetic fluorination reactions ; (ii) the enantiomers of 2-halooctanes (including 2-fluorooctane) undergo stereospecific conjugation by glutathione S-transferases with inversion of configuration, making 2-fluorooctane a mechanistically informative probe substrate for enzymatic stereochemistry studies . The maximum optical rotation of enantiopure 2-fluorooctane was established as a benchmark value in a systematic 1979 survey of fluorinating reagents, enabling absolute configuration assignment . No such chiral discrimination capability exists for 1-fluorooctane or perfluorooctane.

Chiral gas chromatography Enantiomeric resolution Glutathione S-transferase stereochemistry

DAST-Mediated Fluorination Yield: 2-Octanol to 2-Fluorooctane Compared with Structurally Analogous Alcohol Substrates

In a comparative study of DAST-mediated fluorination of alcohols conducted in ionic liquids, the conversion of 2-octanol to 2-fluorooctane proceeded with a yield of ~82%, while the analogous fluorination of 3-buten-2-ol gave ~0% yield of the desired fluoride product . This ~82-percentage-point yield differential, obtained under identical reaction conditions, demonstrates that the secondary, unactivated aliphatic alcohol 2-octanol is a highly competent substrate for DAST fluorination, whereas allylic alcohols may suffer from competing elimination or polymerization pathways. Within the broader class of DAST-mediated fluorinations, the ~82% yield for 2-fluorooctane represents a synthetically useful benchmark that can guide procurement decisions for researchers who require a reliably accessible fluorinated product from a commercially available, inexpensive alcohol precursor.

Nucleophilic fluorination DAST reagent Synthetic yield benchmarking

Optical Rotation Benchmark: 2-Fluorooctane as a Reference Standard for Fluorinating Reagent Stereochemical Fidelity

The maximum optical rotation of enantiopure 2-fluorooctane was systematically determined and published as a reference value in a landmark 1979 survey that compared the stereochemical outcomes of multiple fluorinating reagents . This work established 2-fluorooctane as a gold-standard probe for assessing the degree of racemization or inversion that occurs during nucleophilic fluorination of chiral secondary alcohols. Although the survey compared reagents (e.g., DAST, FAR, various SF₄-derived agents) rather than substrates, the resulting optical rotation value of 2-fluorooctane itself became the quantitative benchmark against which subsequent fluorination methodologies have been validated . No equivalent benchmark exists for 1-fluorooctane (achiral) or perfluorooctane (achiral, perfluorinated). This means 2-fluorooctane is uniquely positioned as both a synthetic target and an analytical reference material for validating stereochemical fidelity in fluorination chemistry.

Optical rotation standard Fluorinating reagent benchmarking Chiral purity validation

Evidence-Backed Application Scenarios Where 2-Fluorooctane (CAS 407-95-4) Delivers Verifiable Selection Advantages


Asymmetric Fluorination Methodology Development: Using 2-Fluorooctane as a Chiral Probe for Reagent Stereochemical Fidelity

Research groups developing new nucleophilic or electrophilic fluorinating reagents require a chiral secondary alcohol (or its derived fluoride) to quantify the degree of stereoretention or inversion. The established maximum optical rotation of 2-fluorooctane provides a direct polarimetric endpoint, enabling absolute configuration assignment and enantiomeric excess determination without the need for chiral derivatization. The DAST-mediated conversion of 2-octanol to 2-fluorooctane in ~82% yield further validates this substrate pair as an experimentally convenient, high-yielding system for benchmarking new fluorination protocols.

Chiral Gas Chromatography Method Validation: 2-Fluorooctane Enantiomers as Test Analytes for Column Performance

The baseline separation of (R)- and (S)-2-fluorooctane on commercially available chiral GC columns (e.g., Chirasil-DEX CB) makes this compound an ideal test analyte for column qualification, method development, and inter-laboratory reproducibility studies. Unlike 1-fluorooctane or perfluorooctane, 2-fluorooctane's intrinsic chirality eliminates the need to spike in an external chiral probe, streamlining method validation workflows.

Enzymatic Stereochemistry and Glutathione S-Transferase Mechanistic Studies

The documented stereospecific conjugation of 2-halooctane enantiomers by glutathione S-transferases, proceeding with inversion of configuration , positions 2-fluorooctane as a mechanistically informative substrate for probing active-site geometry and transition-state structure. The fluorine substituent's minimal steric demand, combined with its strong electronegativity, allows researchers to isolate electronic effects on enzyme–substrate recognition that would be confounded by the larger van der Waals radii of chlorine, bromine, or iodine substituents.

Physicochemical Reference Standard for Fluoroalkane Environmental Partitioning Studies

The systematically documented vapor pressure (9.1 mmHg), boiling point (136.5–139 °C), and predicted log P (4.05) of 2-fluorooctane provide a well-characterized data point for constructing quantitative structure–property relationship (QSPR) models that predict the environmental fate of partially fluorinated hydrocarbons. The intermediate volatility and hydrophobicity of 2-fluorooctane fill a data gap between highly volatile octane and low-volatility perfluorooctane, improving model interpolation accuracy.

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